3,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
The compound 3,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a heterocyclic sulfonamide featuring a tetrahydroquinoline core linked to a benzamide moiety via a sulfonyl bridge. Its structure includes two methoxy groups at the 3- and 5-positions of the benzamide ring and a thiophene-2-sulfonyl substituent on the tetrahydroquinoline nitrogen.
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-28-18-12-16(13-19(14-18)29-2)22(25)23-17-7-8-20-15(11-17)5-3-9-24(20)31(26,27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLKLJLBYWJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the thiophen-2-ylsulfonyl group. The final step involves the coupling of the tetrahydroquinoline intermediate with 3,5-dimethoxybenzoyl chloride under specific reaction conditions to form the desired benzamide compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- The 3,5-dimethoxybenzamide moiety introduces electron-donating groups absent in CTDB’s diazenyl benzonitrile, which may enhance stability or modulate receptor binding [1], [3].
2.2 Physicochemical and Spectral Properties
- IR Spectroscopy :
- The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6], while its sulfonyl S=O vibrations (~1150–1350 cm⁻¹) resemble those in triazoles [7–9] [1].
- Unlike triazoles [7–9], the target lacks a C=S group (1243–1258 cm⁻¹), confirming its amide-dominated structure [1].
- NMR Spectroscopy: The tetrahydroquinoline protons (δ ~1.5–4.0 ppm) and aromatic methoxy groups (δ ~3.8 ppm) would contrast with CTDB’s diazenyl protons (δ ~7.0–8.5 ppm) [3].
Biological Activity
3,5-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C21H22N2O6S3
- Molecular Weight : 466.60 g/mol
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against various human tumor cell lines including KB and HepG2/A2 cells. The mechanism of action appears to involve the inhibition of topoisomerase II and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiophene derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
- Methoxy Groups : The presence of methoxy groups at the 3 and 5 positions enhances lipophilicity and cellular uptake.
- Thiophene Sulfonyl Group : This moiety is crucial for interaction with biological targets and contributes to the compound's overall reactivity and selectivity.
Study on Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antitumor activities. Among them, compounds with thiophene substituents exhibited enhanced potency against cancer cell lines compared to their non-thiophene analogs. The study highlighted the importance of the thiophene ring in mediating these effects through specific receptor interactions .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of thiophene-containing compounds. Using disk diffusion methods, it was found that certain derivatives displayed significant inhibition zones against Candida albicans and Staphylococcus aureus. These findings support the hypothesis that structural features significantly affect biological efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing 3,5-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Sulfonylation of tetrahydroquinoline : React 1,2,3,4-tetrahydroquinolin-6-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .
Benzamide coupling : Use 3,5-dimethoxybenzoyl chloride with the sulfonylated intermediate in the presence of a coupling agent like HATU or EDCI. Solvent choice (DMF or acetonitrile) and temperature (room temp. to 60°C) significantly impact yield .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended .
Q. Key Parameters :
- Control pH during sulfonylation to avoid side reactions.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons on thiophene-sulfonyl group) and δ 3.7–4.1 ppm (methoxy groups) confirm substitution patterns .
- ¹³C NMR : Signals near 160–165 ppm indicate sulfonamide and benzamide carbonyls .
High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula (e.g., [M+H]+ calculated for C22H21N2O5S2: 481.0894) .
HPLC-PDA : Purity >98% is achievable using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
Q. Common Pitfalls :
- Overlapping peaks in NMR due to diastereomers; use NOESY or COSY for resolution .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
Antimicrobial Assays :
- Broth microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
Anticancer Screening :
- MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations. Compare IC50 values with positive controls (e.g., doxorubicin) .
Enzyme Inhibition :
- Kinase assays : Use fluorescence-based ADP-Glo™ kits to assess inhibition of tyrosine kinases (e.g., EGFR) .
Q. Data Validation :
- Run triplicate experiments and normalize to solvent controls to minimize variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Modify Substituents :
- Replace thiophene-sulfonyl with other heterocyclic sulfonamides (e.g., pyridine, furan) to assess impact on antimicrobial potency .
- Vary methoxy groups on benzamide (e.g., 3,4-diethoxy vs. 3,5-dimethoxy) to study steric/electronic effects .
Pharmacophore Mapping :
- Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (tetrahydroquinoline) .
In Vivo Validation :
- Test lead analogs in zebrafish xenograft models for tumor growth inhibition. Dose ranges: 10–50 mg/kg, administered intraperitoneally .
Q. Challenges :
- Balancing solubility (logP ~3.5) with bioavailability .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
Reaction Optimization :
- Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, a central composite design can identify optimal conditions for sulfonylation .
Byproduct Analysis :
- LC-MS/MS detects intermediates (e.g., unreacted tetrahydroquinoline) that reduce yield. Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) to minimize residuals .
Scale-Up Challenges :
- Switch from batch to flow chemistry for benzamide coupling to improve heat transfer and reproducibility .
Q. Case Study :
- A 2023 study achieved 72% yield using DMF at 50°C vs. 45% in acetonitrile at RT, highlighting solvent polarity’s role .
Q. How can computational modeling predict the compound’s mechanism of action?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to dock the compound into EGFR (PDB ID: 1M17). Focus on binding affinity (ΔG < −8 kcal/mol) and key interactions (e.g., hydrogen bonds with Met793) .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. RMSD <2 Å indicates stable binding .
QSAR Modeling :
Q. Validation :
Q. What advanced methodologies characterize the compound’s interaction with biological membranes?
Methodological Answer:
Surface Plasmon Resonance (SPR) :
- Immobilize lipid bilayers on L1 chips to measure binding kinetics (ka/kd) at varying concentrations (1–100 µM) .
Fluorescence Anisotropy :
- Label the compound with BODIPY-FL and monitor membrane partitioning in liposomes (DOPC/DOPS 4:1) .
Cryo-EM :
Q. Key Insights :
- The thiophene-sulfonyl group enhances membrane permeability due to its amphiphilic nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
